Benzofuran-7-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

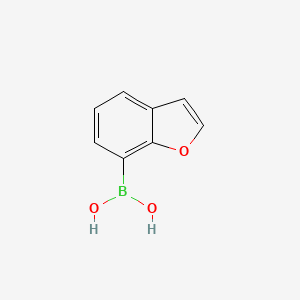

Structure

2D Structure

Properties

IUPAC Name |

1-benzofuran-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDOPNZOLYBYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695632 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860625-79-2 | |

| Record name | 1-Benzofuran-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzofuran-7-Boronic Acid

Abstract

Benzofuran-7-boronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized as a versatile coupling partner in palladium-catalyzed cross-coupling reactions. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, making its derivatives, such as the 7-boronic acid, highly valuable for the synthesis of novel pharmaceutical agents and functional materials.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of this compound, grounded in established chemical principles and field-proven insights. It is intended for researchers, chemists, and drug development professionals seeking to leverage this important synthetic intermediate.

Introduction: The Strategic Importance of this compound

The fusion of a benzene ring with a furan ring creates the benzofuran heterocyclic system, a core motif in a vast array of natural products and synthetic compounds with significant pharmacological properties.[2] These properties span antimicrobial, anticancer, and anti-inflammatory activities, among others.[3] The introduction of a boronic acid [-B(OH)₂] functional group onto this scaffold unlocks its potential for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

Unlike the more commonly substituted 2- or 3-positions, functionalization at the 7-position of the benzofuran ring offers a unique trajectory for molecular elaboration, enabling the synthesis of isomers with distinct biological profiles. This compound serves as a key intermediate to access this chemical space, making a robust understanding of its synthesis and properties essential for advanced drug design and discovery.[1]

Boronic acids, while exceptionally useful, present unique challenges related to their synthesis, purification, and stability.[5][6] This guide addresses these challenges directly, providing not just protocols, but the causal logic behind the experimental choices, ensuring a reproducible and validated approach.

Synthesis Pathway: From Aryl Halide to Boronic Acid

The most reliable and widely adopted method for the synthesis of aryl boronic acids from aryl halides is through an organometallic intermediate, which is subsequently trapped with an electrophilic boron source.[7] The two primary strategies, Halogen-Lithium Exchange and Grignard Reagent Formation, are both applicable to the synthesis of this compound, typically starting from 7-bromobenzofuran.

Causality of the Synthetic Approach

The core principle involves the reversal of polarity (umpolung) at the C7 position of the benzofuran ring. The bromine atom in 7-bromobenzofuran renders the C7 carbon electrophilic. By converting the C-Br bond to a C-Li or C-MgBr bond, the C7 carbon becomes nucleophilic and can attack the electrophilic boron atom of a borate ester. This two-step sequence is highly efficient for creating the C-B bond.[7][8]

Experimental Protocol: Halogen-Lithium Exchange followed by Borylation

This method is often preferred for its clean and high-yielding conversions, though it requires stringent anhydrous conditions and low temperatures to manage the high reactivity of the organolithium intermediate.[8]

Materials:

-

7-Bromobenzofuran

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate [B(O-iPr)₃]

-

Aqueous Hydrochloric Acid (HCl, 2 M)

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-bromobenzofuran (1.0 eq).

-

Dissolution: Add anhydrous THF under a nitrogen atmosphere to dissolve the starting material.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and decomposition of the aryllithium species.[8]

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the 7-lithiobenzofuran intermediate occurs during this step.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The borate ester acts as the electrophilic boron source.

-

Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by adding 2 M aqueous HCl. This hydrolyzes the boronate ester intermediate to the desired boronic acid.

-

Extraction & Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: Addressing the Challenges of Boronic Acids

Crude boronic acids often contain residual starting materials and byproducts such as boroxines (cyclic anhydrides formed by dehydration).[9] Achieving high purity is paramount for subsequent applications like Suzuki-Miyaura coupling, where impurities can poison the catalyst.

Recrystallization

For many aryl boronic acids, recrystallization is an effective method for purification.

-

Protocol Insight: A common solvent system is a mixture of an organic solvent (like ethyl acetate or acetone) and a non-polar anti-solvent (like hexanes). The crude product is dissolved in a minimal amount of the hot solvent, and the anti-solvent is added until turbidity is observed. Slow cooling should yield crystalline, pure this compound.

Acid/Base Extraction

This technique leverages the acidic nature of the boronic acid group.

-

Protocol Insight: The crude material can be dissolved in an organic solvent (e.g., diethyl ether) and washed with a mild aqueous base (e.g., NaOH solution). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt, leaving non-acidic organic impurities behind. The aqueous layer is then separated, re-acidified with HCl, and the purified boronic acid is extracted back into an organic solvent.[10]

Derivatization with Diethanolamine

This is a robust method for purifying and stabilizing boronic acids.

-

Protocol Insight: Boronic acids react reversibly with diethanolamine to form stable, crystalline adducts. These adducts can often be easily purified by recrystallization. The pure boronic acid can be regenerated by treating the adduct with an acid.[11]

Comprehensive Characterization

Unambiguous characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will confirm the arrangement of protons on the benzofuran core. The signals for the benzofuran protons are expected in the aromatic region (δ ≈ 7.0-8.0 ppm).[12] A broad singlet, which may exchange with D₂O, will be observed for the two -OH protons of the boronic acid group.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the eight carbons of the benzofuran ring, typically in the range of δ ≈ 110-160 ppm.[12] The carbon atom attached to the boron (C7) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This technique is specific for boron and can provide information about the state of the boronic acid. A signal around δ 25-35 ppm is typical for the trigonal boronic acid, while a signal around δ 15-25 ppm would indicate the presence of the tetrahedral boroxine form.

| Technique | Parameter | Expected Observation for this compound |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (aromatic H), broad singlet for B(OH)₂ |

| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (aromatic C), broad signal for C-B |

| ¹¹B NMR | Chemical Shift (δ) | ~25-35 ppm (trigonal acid), ~15-25 ppm (tetrahedral boroxine) |

| HRMS (ESI+) | m/z | [M+H]⁺, [M+Na]⁺. Calculated for C₈H₇BO₃: 162.0488. |

| HPLC | Purity Analysis | Single major peak with purity >95% by area percentage. |

Table 1: Summary of expected analytical data for this compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. Electrospray Ionization (ESI) is a common technique for boronic acids. The mass spectrum should show the molecular ion or common adducts (e.g., [M+H]⁺, [M+Na]⁺) that match the calculated exact mass of C₈H₇BO₃.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

-

Methodology: A reversed-phase C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation of the boronic acid, provides good separation. Detection is commonly performed using a UV detector, typically at a wavelength around 254 nm. The purity is determined by the area percentage of the main product peak.

Stability, Storage, and Handling

Boronic acids can be susceptible to degradation, particularly protodeboronation (loss of the boronic acid group) and oxidation.[5] Some heterocyclic boronic acids are known to be unstable on the benchtop.[6]

-

Storage: this compound should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxygen.[14]

-

Handling: Handle the compound in a dry environment (e.g., glove box or under a stream of inert gas) when possible. Avoid prolonged exposure to air and moisture. For cross-coupling reactions, using freshly purified material or a stable derivative like an MIDA boronate can lead to more consistent and higher yields.[5]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to form C(sp²)-C(sp²) bonds.[4] This reaction is a cornerstone of modern synthesis for constructing biaryl and heteroaryl structures.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

// Nodes for the catalytic cycle Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X\n L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar'\n L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for labels node [shape=plaintext, style="", fontcolor="#5F6368"]; ArX [label="Aryl-Halide\n(Ar-X)"]; Boronic [label="Benzofuran-7-B(OR)₃⁻"]; Product [label="Ar-Ar'\n(Coupled Product)"]; Base [label="Base"];

// Edges representing the cycle edge [color="#5F6368", penwidth=1.5]; Pd0 -> OxAdd [label=" Oxidative\n Addition "]; OxAdd -> Transmetal [label=" Transmetalation "]; Transmetal -> RedElim [label=" Reductive\n Elimination "]; RedElim -> Pd0 [style=invis]; // To complete the visual cycle

// Edges for reactants and products edge [color="#34A853", arrowhead=none, style=dashed]; ArX -> OxAdd; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> Product [arrowhead=vee, style=solid, color="#202124"];

// Re-establish the cycle edge to be on top edge [color="#5F6368", penwidth=1.5, arrowhead=vee]; RedElim -> Pd0; } ends_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically important synthetic intermediate that provides access to a unique chemical space for drug discovery and materials science. While its synthesis and purification require careful execution due to the inherent reactivity and potential instability of organometallic intermediates and the boronic acid product, the methodologies outlined in this guide provide a robust and validated pathway. By understanding the causality behind the synthetic steps and employing a comprehensive suite of characterization techniques, researchers can confidently prepare and utilize high-purity this compound to advance their scientific objectives.

References

- 1. mdpi.com [mdpi.com]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (5-Methoxybenzofuran-2-yl)boronic acid | 551001-79-7 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. 1432610-21-3|Benzofuran-7-ylboronic acid|BLD Pharm [bldpharm.com]

Physical and chemical properties of Benzofuran-7-boronic acid

An In-depth Technical Guide to Benzofuran-7-boronic Acid

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound in Modern Synthesis

This compound is a heterocyclic organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran core, combined with the versatile reactivity of the boronic acid functional group, makes it an invaluable synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of its physical and chemical properties, reactivity, synthesis, and handling protocols, grounded in established scientific principles to empower researchers in drug discovery and chemical development. The primary utility of this reagent lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

Part 1: Core Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective application in synthesis, dictating choices in solvent systems, reaction temperatures, and purification strategies.

Structural and General Data

This compound is characterized by a benzofuran ring system with a boronic acid group [-B(OH)₂] at the C7 position. This substitution pattern imparts specific steric and electronic properties that influence its reactivity.

| Property | Value | Source(s) |

| IUPAC Name | (1-Benzofuran-7-yl)boronic acid | [1][2] |

| CAS Number | 1432610-21-3 | [1][2][3] |

| Molecular Formula | C₈H₇BO₃ | [1][2][4] |

| Molecular Weight | 161.95 g/mol | [1][2][4] |

| Appearance | Solid (typically white to off-white powder) | [1] |

| Purity | Commercially available at ≥97% | [1][5] |

Solubility and Thermal Properties

The polarity imparted by the hydroxyl groups of the boronic acid moiety allows for partial solubility in polar organic solvents and aqueous base. Like many boronic acids, it can undergo dehydration to form a cyclic anhydride trimer (a boroxin), especially upon heating. This process is typically reversible in the presence of water.

| Property | Value | Notes |

| Melting Point | Data not consistently available; related isomers like benzofuran-2-boronic acid melt around 114-116 °C. | The melting point can be influenced by the presence of the anhydride form[6]. |

| Solubility | Soluble in polar organic solvents like THF, Dioxane, and DMF. Sparingly soluble in water, but solubility increases significantly in basic aqueous solutions due to the formation of the boronate salt. | The choice of solvent is critical for reactions like the Suzuki coupling. |

| pKa | Estimated to be ~9. | The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring[7]. This acidity is crucial for the formation of the active boronate species in cross-coupling reactions. |

Spectral Data Interpretation

While specific spectral data for this compound is not widely published, its expected spectral characteristics can be inferred from the analysis of the benzofuran core and related arylboronic acids.

-

¹H NMR: The spectrum would show distinct signals for the protons on the furan and benzene rings. The furan protons (at C2 and C3) would appear as doublets in the downfield region (typically δ 7.0-8.0 ppm). The aromatic protons on the benzene ring would appear as a multiplet system. The two hydroxyl protons of the boronic acid group are often broad and may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbons of the benzofuran ring typically resonate between δ 110-160 ppm[8]. The carbon atom attached to the boron (C7) would be observed, though its signal can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. This compound is expected to show a broad singlet in the region of δ 28-30 ppm, characteristic of a trigonal planar boronic acid[9].

-

Mass Spectrometry (MS): ESI-MS would likely show the molecular ion peak [M-H]⁻ in negative mode or potentially peaks corresponding to adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the boron atom and its central role in transmetalation processes.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds. This reaction is a powerful tool for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals[10][11][12].

Mechanism of Action

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner), forming a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group (the benzofuran-7-yl moiety) to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Standard Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates[10].

Materials:

-

This compound (1.2 - 1.5 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water (4:1), Toluene/EtOH/H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent system via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Stability: The compound is stable under normal conditions but can be sensitive to air and light over long periods[13]. As with other boronic acids, it can undergo protodeboronation under certain conditions (e.g., strong acid or base, prolonged heating).

-

Storage Conditions: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen)[1][2]. For long-term storage, refrigeration in a freezer at or below -20°C is recommended[1][2][3].

Part 3: Synthesis of this compound

The synthesis of aryl boronic acids typically involves the borylation of an organometallic intermediate[14]. A common and reliable method is the reaction of an aryllithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Workflow

The synthesis from 7-bromobenzofuran is a representative example.

-

Halogen-Metal Exchange: 7-Bromobenzofuran is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) to generate the corresponding 7-lithiobenzofuran intermediate.

-

Borylation: The highly reactive organolithium species is then quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate acts as the boron electrophile.

-

Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed, typically with aqueous acid (e.g., HCl), to yield the final this compound product.

Visualizing the Synthesis Workflow

Caption: A typical synthetic route to this compound.

Part 4: Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from typical Safety Data Sheets (SDS) for aryl boronic acids.

GHS Hazard Information

This compound is classified as a hazardous substance.

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][15] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][15] |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][15] |

Precautionary Measures and PPE

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood[16].

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[16][17].

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames[13].

-

Take precautionary measures against static discharge[18].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[17].

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

First Aid:

-

If Inhaled: Move person to fresh air.

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water[17].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes[16][17].

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

References

- 1. This compound | 1432610-21-3 [sigmaaldrich.com]

- 2. This compound | 1432610-21-3 [sigmaaldrich.com]

- 3. 1432610-21-3|Benzofuran-7-ylboronic acid|BLD Pharm [bldpharm.com]

- 4. This compound,(CAS# 860625-79-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-Benzofuranylboronic acid = 95 98437-24-2 [sigmaaldrich.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. mdpi.com [mdpi.com]

- 15. Benzofuran-7-Carboxylic Acid | C9H6O3 | CID 13307983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to Benzofuran-7-boronic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzofuran-7-boronic acid, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical properties, provide a detailed, validated protocol for its synthesis from commercially available precursors, and explore its application in the construction of pharmacologically relevant molecules, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile building block.

Introduction: The Significance of the Benzofuran Scaffold and its Boronic Acid Derivatives

The benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] Its derivatives have garnered significant attention from the pharmaceutical industry due to their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The functionalization of the benzofuran core is crucial for modulating its pharmacological profile, and the introduction of a boronic acid group provides a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6]

This compound, in particular, offers a distinct substitution pattern that allows for the exploration of novel chemical space in drug design. This guide will focus specifically on this regioisomer, providing the necessary technical details for its synthesis and application.

Core Properties of this compound

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1432610-21-3 | Internal Database |

| Molecular Formula | C₈H₇BO₃ | Internal Database |

| Molecular Weight | 161.95 g/mol | Internal Database |

| Appearance | Typically a white to off-white solid | Supplier Information |

| Solubility | Soluble in many organic solvents such as methanol, DMSO, and DMF. Limited solubility in water. | General Chemical Knowledge |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is not as straightforward as some of its isomers due to the directing effects of the oxygen atom in the furan ring. A reliable and scalable synthesis proceeds in two key stages: the preparation of the precursor, 7-bromobenzofuran, followed by a lithium-halogen exchange and subsequent borylation.

Step 1: Synthesis of 7-Bromobenzofuran

The synthesis of 7-bromobenzofuran can be achieved from 2-bromophenol. The following protocol is adapted from established methodologies.

Reaction Scheme:

Caption: Synthesis of 7-Bromobenzofuran from 2-Bromophenol.

Experimental Protocol:

-

Williamson Ether Synthesis: To a solution of 2-bromophenol (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents). Stir the mixture at room temperature for 30 minutes. Add bromoacetaldehyde dimethyl acetal (1.2 equivalents) dropwise and heat the reaction mixture to 80 °C for 12 hours.

-

Causality: The potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide which is a potent nucleophile. The subsequent Williamson ether synthesis with bromoacetaldehyde dimethyl acetal forms the key intermediate. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-2-(2,2-dimethoxyethoxy)benzene, can be purified by column chromatography or used directly in the next step.

-

Cyclization: Add the crude intermediate to polyphosphoric acid (PPA) and heat the mixture to 120-140 °C for 2-4 hours, monitoring the reaction by TLC.

-

Causality: The strong acid, PPA, catalyzes the intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by elimination of methanol to afford the benzofuran ring system.

-

-

Final Purification: Carefully pour the hot reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 7-bromobenzofuran by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Lithium-Halogen Exchange

This protocol outlines the conversion of 7-bromobenzofuran to the target boronic acid. This reaction is highly sensitive to moisture and air, and thus must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Reaction Scheme:

Caption: Synthesis of this compound from 7-Bromobenzofuran.

Experimental Protocol:

-

Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 7-bromobenzofuran (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Causality: The lithium-halogen exchange is a rapid and efficient method for generating an aryllithium species. The extremely low temperature is crucial to prevent side reactions, such as the deprotonation of the furan ring or reaction with the solvent.

-

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Causality: The highly electrophilic boron atom of the borate ester is readily attacked by the nucleophilic aryllithium, forming a boronate complex.

-

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1 hour. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Scaffolds

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the synthesis of a wide array of 7-arylbenzofuran derivatives, which are of significant interest in medicinal chemistry.[7][8]

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol:

This protocol is a general guideline and may require optimization for specific substrates.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Setup: Purge the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Causality: The palladium catalyst is the heart of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is essential for the activation of the boronic acid. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Stability and Handling Considerations

Boronic acids are known to be susceptible to degradation, particularly through protodeboronation and oxidation.[9] While generally stable for storage under an inert atmosphere at low temperatures, prolonged exposure to air and moisture should be avoided. For applications requiring high stability, conversion to a more robust derivative, such as a pinacol ester or an MIDA boronate, can be considered.[10] The pinacol ester of this compound, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran, is commercially available and offers enhanced stability.[10]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, providing a gateway to novel 7-substituted benzofuran derivatives with significant potential in drug discovery and materials science. The synthetic protocols and application guidelines presented in this technical guide are designed to empower researchers to effectively utilize this important reagent in their synthetic endeavors. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. ijpbs.com [ijpbs.com]

- 4. easpublisher.com [easpublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel benzofuran chalcone derivatives [wisdomlib.org]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- [sobekbio.com]

An In-depth Technical Guide to Benzofuran-7-boronic acid: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-7-boronic acid has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural motif, combining the privileged benzofuran scaffold with the versatile boronic acid functionality, allows for the construction of complex molecular architectures through powerful cross-coupling methodologies. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of this compound, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the Benzofuran Moiety and Boronic Acids in Drug Discovery

The benzofuran core is a prominent heterocyclic scaffold found in a plethora of natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The inherent versatility of the benzofuran ring system makes it an attractive starting point for the design of novel therapeutic agents.

Complementing the biological relevance of the benzofuran moiety is the synthetic prowess of boronic acids. First synthesized in 1860, boronic acids have become indispensable tools in modern organic chemistry.[4] Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as essential building blocks for the formation of carbon-carbon bonds.[4][5][6] The convergence of these two key chemical entities in this compound creates a powerful synthon for the elaboration of complex, biologically active molecules.

The Genesis of this compound: A Historical Perspective

The precise historical account of the first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence is intrinsically linked to the development of synthetic methodologies for the creation of functionalized benzofurans and the broader application of borylation techniques to heterocyclic systems. The logical synthetic pathway, and likely the route to its initial preparation, involves a two-stage approach: the synthesis of a 7-substituted benzofuran precursor, followed by the introduction of the boronic acid functionality.

A crucial precursor for the synthesis of this compound is 7-bromobenzofuran. Patented methods for the preparation of 7-bromobenzofuran involve the reaction of ortho-bromophenol with 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane, followed by an acid-catalyzed cyclization. This two-step process provides a reliable route to the key 7-halo-substituted benzofuran intermediate.

With 7-bromobenzofuran in hand, the introduction of the boronic acid group can be achieved through two primary historical strategies:

-

Lithiation-Borylation: This classical approach involves a halogen-lithium exchange reaction at low temperatures, generating a highly reactive organolithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as a trialkyl borate, followed by hydrolysis to yield the boronic acid. This method, while powerful, requires stringent anhydrous conditions and cryogenic temperatures.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): The advent of palladium-catalyzed cross-coupling reactions provided a milder and more functional-group-tolerant alternative. The Miyaura borylation reaction, first reported in the context of aryl halides, utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[7][8][9] This methodology has become a cornerstone of modern organic synthesis for the preparation of a wide array of aryl and heteroaryl boronic acids and their esters.

While the exact first synthesis of this compound is not readily found in early literature, its preparation would have become feasible and more widespread with the popularization of these robust borylation techniques.

Modern Synthetic Methodologies

Current synthetic approaches to this compound primarily rely on the highly efficient and versatile palladium-catalyzed Miyaura borylation of 7-halobenzofurans. The general workflow is depicted below:

Caption: General workflow for the synthesis of this compound via Miyaura borylation.

Detailed Experimental Protocol: Miyaura Borylation of 7-Bromobenzofuran

The following protocol is a representative example for the synthesis of the pinacol ester of this compound, which can be subsequently hydrolyzed to the free boronic acid.

Materials:

-

7-Bromobenzofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask, add 7-bromobenzofuran (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the this compound pinacol ester.

-

The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., HCl) in a suitable solvent system, or in many cases, can be used directly in subsequent cross-coupling reactions.

Table 1: Comparison of Synthetic Routes to this compound

| Method | Precursor | Key Reagents | Advantages | Disadvantages |

| Lithiation-Borylation | 7-Halobenzofuran | n-BuLi or s-BuLi, Trialkyl borate | Strong activation | Requires cryogenic temperatures, sensitive to functional groups |

| Miyaura Borylation | 7-Halobenzofuran | B₂pin₂, Pd catalyst, Base | Mild conditions, high functional group tolerance | Cost of palladium catalyst, potential for side reactions |

Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a key intermediate for the synthesis of a variety of complex molecules with potential therapeutic applications. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality allows for the facile introduction of the benzofuran-7-yl moiety onto other aromatic or heteroaromatic systems.

Caption: Suzuki-Miyaura coupling of this compound with an aryl/heteroaryl halide.

While specific drugs derived directly from this compound are not yet on the market, its use is exemplified in numerous patents for the synthesis of compounds targeting a range of diseases. For instance, benzofuran derivatives have been investigated as glucokinase activators for the treatment of diabetes and as agents for managing metabolic disorders.[10] The ability to readily couple the benzofuran-7-yl group to various pharmacophores makes this boronic acid a valuable tool in lead optimization and the exploration of structure-activity relationships (SAR).

Conclusion and Future Outlook

This compound, while not having a dramatic "discovery" moment in the annals of chemistry, represents the culmination of decades of progress in synthetic methodology. Its importance lies in its role as a versatile and enabling building block. The continued development of more efficient and sustainable cross-coupling technologies will undoubtedly expand the utility of this compound and other related heteroaryl boronic acids. For researchers in drug discovery, this compound offers a reliable and efficient means to incorporate the biologically significant benzofuran scaffold into novel molecular designs, paving the way for the development of the next generation of therapeutics.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. scispace.com [scispace.com]

- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 10. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

Benzofuran-7-boronic Acid: A Guide to Chemical Stability, Storage, and Handling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Benzofuran-7-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility, primarily as a coupling partner in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, the successful application of this reagent is critically dependent on its purity and stability. Like many arylboronic acids, this compound is susceptible to degradation, which can compromise reaction yields, reproducibility, and the purity of final products. This guide provides a comprehensive overview of the factors governing the stability of this compound, outlines field-proven protocols for its optimal storage and handling, and details experimental methods for assessing its integrity over time.

Section 1: Inherent Instability and Major Degradation Pathways

The utility of boronic acids is tempered by their inherent chemical liabilities. The electron-deficient sp²-hybridized boron atom is the locus of reactivity and instability. For this compound, three primary degradation pathways must be understood and controlled: Protodeboronation, Oxidation, and Boroxine Formation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a common decomposition route where the C-B bond is cleaved and replaced with a C-H bond, yielding benzofuran as an undesired byproduct.[1][2] This reaction is highly dependent on the reaction medium and is catalyzed by both acid and base.[2][3]

-

Acid-Catalyzed Pathway: In acidic media, the reaction involves the direct protonolysis of the C-B bond.[2]

-

Base-Catalyzed Pathway: Under basic conditions (pH > 10), the boronic acid exists as the more reactive tetrahedral boronate anion [R-B(OH)₃]⁻.[2][4] This intermediate is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond.[2][4] The rate of protodeboronation is often fastest under the basic conditions typically employed in Suzuki-Miyaura coupling reactions, making it a significant competing side reaction.[5]

Oxidation: Sensitivity to Atmospheric Oxygen

Arylboronic acids can undergo oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1] This process typically results in the formation of the corresponding phenol. The presence of transition metals, such as copper, can mediate and accelerate this degradation pathway.[1] This sensitivity necessitates handling under an inert atmosphere, especially when preparing solutions for long-term storage or for use in high-stakes reactions.

Boroxine Formation: Dehydration and Trimerization

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[1][6][7]

While this process is often reversible upon exposure to water, it significantly alters the molecular weight and stoichiometry of the reagent.[1] Using a boronic acid that contains a high percentage of its boroxine form without accounting for the mass difference can lead to inaccurate reagent stoichiometry and negatively impact reaction outcomes. Commercial boronic acids often contain varying amounts of their corresponding boroxine anhydride.[7]

Section 2: Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount.

Optimal Storage Conditions

The primary goal of storage is to protect the compound from moisture, oxygen, heat, and light.[8][9]

| Parameter | Recommended Condition | Rationale & Consequences of Deviation |

| Temperature | 2-8 °C (Refrigerator) . For long-term storage (>6 months), consider -20 °C (Freezer) .[1] | Lower temperatures slow the rate of all degradation pathways. Storing at ambient temperature accelerates decomposition. |

| Atmosphere | Inert Gas (Argon or Nitrogen) .[1] | Prevents oxidative degradation by excluding atmospheric oxygen. Exposure to air can lead to the formation of phenolic impurities. |

| Moisture | Dry Environment . Store in a desiccator, preferably within an inert atmosphere glovebox. | Boronic acids are hygroscopic and can absorb moisture, which facilitates protodeboronation and can cause caking.[8][10] |

| Light | Amber Vial or Opaque Container . Protect from direct light.[9] | Light can promote oxidative degradation pathways.[3] |

| Container | Tightly Sealed Glass or HDPE Vial .[8] Ensure the cap provides an excellent seal. | Prevents ingress of moisture and air. Poorly sealed containers compromise the protective atmosphere. |

Best Practices for Handling

-

Weighing and Aliquoting: Whenever possible, handle the solid material inside an inert atmosphere glovebox. If a glovebox is not available, work quickly. Bring the sealed container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Blanket the vial with argon or nitrogen before resealing.

-

Solution Preparation: Use anhydrous, degassed solvents to prepare solutions. Solvents should be purged with an inert gas (e.g., by bubbling argon through the solvent for 15-20 minutes) prior to use. Solutions of boronic acids are generally less stable than the solid material and should be prepared fresh for immediate use. If a stock solution must be stored, it should be kept under an inert atmosphere in a tightly sealed container at low temperature (2-8 °C) and used within a short timeframe.

Section 3: Enhancing Stability Through Derivatization

For applications requiring enhanced stability, converting the boronic acid to a more robust derivative, such as a boronate ester or a trifluoroborate salt, is a highly effective strategy.[11][12]

-

Pinacol Esters: Formed by reacting the boronic acid with pinacol, these esters are significantly more stable towards oxidation and protodeboronation.[1] They are less polar than the parent acid, making them easier to handle and purify by chromatography.[12]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are often indefinitely stable on the benchtop under air.[11][13] They are particularly useful for unstable boronic acids (e.g., 2-heterocyclic derivatives), acting as a protecting group that facilitates "slow-release" of the active boronic acid under the aqueous basic conditions of the cross-coupling reaction.[13][14]

-

Potassium Trifluoroborates (R-BF₃K): These crystalline salts feature a tetracoordinate boron center, which makes them highly stable to air and moisture and resistant to protodeboronation during storage.[1][11] They are considered a "protected" form of the boronic acid and are excellent coupling partners in many reactions.[11]

| Derivative Comparison | This compound | Pinacol Boronate Ester | MIDA Boronate | Potassium Trifluoroborate |

| Solid State Stability | Moderate; sensitive to air & moisture.[1][15] | High.[12] | Exceptional; often benchtop stable.[13] | High; air and moisture stable.[11] |

| Ease of Handling | Can be difficult due to hygroscopicity and boroxine formation.[7] | Generally good; less polar.[12] | Excellent; often crystalline solids.[13] | Excellent; crystalline solids.[1] |

| Purification | Challenging. | Amenable to chromatography.[12] | Amenable to chromatography.[11] | Recrystallization. |

| Reactivity | High; but competes with degradation. | Lower; often requires in-situ hydrolysis.[16] | Requires in-situ hydrolysis for "slow release".[14] | Requires activation/hydrolysis. |

Section 4: Experimental Protocols for Stability and Purity Assessment

A self-validating system requires empirical testing. The following protocols provide a framework for assessing the stability of this compound under your specific laboratory conditions.

Protocol: Accelerated Stability Study

This protocol uses forced degradation to quickly identify key stability liabilities.

Methodology:

-

Sample Preparation: Accurately weigh ~5 mg of this compound into four separate, labeled amber HPLC vials.

-

Condition Setup:

-

Vial 1 (Control): Store at -20 °C under argon.

-

Vial 2 (Ambient/Air): Store on the benchtop, loosely capped to allow air exposure.

-

Vial 3 (Heat): Store in an oven at 40 °C.

-

Vial 4 (Aqueous): Add 1 mL of a 1:1 acetonitrile/water solution. Store at room temperature.

-

-

Time Points: Prepare an initial T=0 sample by dissolving the contents of one vial in a known volume of diluent (e.g., acetonitrile) for HPLC analysis.

-

Analysis: At specified time points (e.g., 24h, 48h, 1 week), prepare samples from each vial in the same manner as the T=0 sample.

-

HPLC-UV/MS Analysis: Analyze all samples by reverse-phase HPLC with UV detection. Use a mass spectrometer to identify the parent compound and any major degradants (e.g., benzofuran).

-

Quantification: Calculate the percent purity of the this compound peak relative to the total peak area at each time point.

Analytical Method Considerations

The analysis of boronic acids by reverse-phase HPLC can be challenging.[17]

-

Mobile Phase: The use of high pH mobile phases may be necessary to mitigate on-column degradation, especially for more reactive boronic esters.[18]

-

Column Technology: Specialized columns can improve peak shape and resolution for these polar compounds.[17]

-

Quantification: A validated analytical method is crucial for accurate purity assessment. Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) can provide high-throughput and sensitive analysis.[19]

Conclusion: The chemical stability of this compound is a critical parameter that directly influences its successful application in synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—researchers can implement rational storage and handling strategies to preserve the integrity of this valuable reagent. Storing the compound in a cool, dry, and inert environment is essential. For applications demanding maximum stability and handling convenience, conversion to a pinacol ester, MIDA boronate, or potassium trifluoroborate salt offers a robust solution. Finally, empirical stability testing using the protocols outlined in this guide allows laboratories to validate their storage procedures and ensure the consistent quality required for reproducible, high-yielding chemical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. borax.com [borax.com]

- 11. Boronic Acids & Derivatives [sigmaaldrich.com]

- 12. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of Benzofuran-7-boronic acid: A Technical Guide for Researchers

Introduction: The Significance of Benzofuran-7-boronic acid in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including antifungal, anticancer, and anti-inflammatory activities[1]. The introduction of a boronic acid moiety at the 7-position imparts unique chemical reactivity, most notably as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures[2]. Consequently, this compound serves as a critical intermediate in the synthesis of novel drug candidates and functional organic materials.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound. The subsequent sections will not only present the spectral data but also delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, offering valuable insights for researchers in the field.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the IUPAC numbering for the benzofuran ring system is utilized.

Figure 1. Structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.20 | s (br) | - | 2H | B(OH)₂ |

| ~7.95 | d | ~2.2 | 1H | H-2 |

| ~7.78 | d | ~7.8 | 1H | H-4 |

| ~7.65 | d | ~7.5 | 1H | H-6 |

| ~7.30 | t | ~7.6 | 1H | H-5 |

| ~7.05 | d | ~2.2 | 1H | H-3 |

Interpretation and Experimental Rationale:

-

Solvent Choice (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for polar analytes such as boronic acids. Its ability to form hydrogen bonds with the hydroxyl groups of the boronic acid helps to sharpen the B(OH)₂ proton signal, which can often be broad and difficult to observe in less polar solvents like chloroform-d.

-

Boronic Acid Protons (~8.20 ppm): The two protons of the B(OH)₂ group are expected to appear as a broad singlet significantly downfield. This broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent boron atom.

-

Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 (~7.95 ppm) and H-3 (~7.05 ppm), are anticipated to appear as doublets with a small coupling constant (J ≈ 2.2 Hz), characteristic of a cis-relationship in a five-membered aromatic ring. The downfield shift of H-2 is attributed to the deshielding effect of the adjacent oxygen atom.

-

Benzene Ring Protons (H-4, H-5, and H-6): The protons on the benzene portion of the molecule exhibit a more complex splitting pattern. H-4 (~7.78 ppm) and H-6 (~7.65 ppm) are expected to be doublets due to coupling with H-5. H-5 (~7.30 ppm) will appear as a triplet, being coupled to both H-4 and H-6. The deshielding effect of the boronic acid group influences the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-7a |

| ~145.5 | C-2 |

| ~129.0 | C-6 |

| ~127.5 | C-3a |

| ~125.0 | C-4 |

| ~123.0 | C-5 |

| ~112.0 | C-7 (ipso-carbon) |

| ~107.0 | C-3 |

Interpretation and Experimental Rationale:

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals, including the two fusion carbons (C-3a and C-7a) and the ipso-carbon (C-7) directly attached to the boron atom. The signal for the ipso-carbon is often broadened and of lower intensity due to quadrupolar relaxation of the adjacent ¹¹B nucleus.

-

Oxygenated Carbons: The carbons directly attached to the oxygen atom (C-2 and C-7a) are significantly deshielded and appear at the downfield end of the aromatic region.

-

General Aromatic Region: The remaining carbon signals of the benzofuran ring system appear in the typical aromatic region (~107-130 ppm). The specific chemical shifts are influenced by the electronic effects of the fused furan ring and the boronic acid substituent.

Figure 2. A typical workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Predicted FT-IR Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (B-OH), H-bonded |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1450 | Strong | B-O stretch |

| ~1350 | Strong | In-plane O-H bend |

| ~1250 | Medium | Aryl C-O stretch |

| ~880 | Strong | Out-of-plane C-H bend |

Interpretation and Experimental Rationale:

-

O-H Stretching: The most prominent feature in the IR spectrum of a boronic acid is the strong, broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups.

-

B-O Stretching: A strong absorption around 1450 cm⁻¹ is characteristic of the B-O stretching vibration, providing direct evidence for the presence of the boronic acid functionality[3].

-

Benzofuran Core Vibrations: The aromatic C-H stretching vibrations appear around 3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings are observed at approximately 1620 cm⁻¹. The aryl C-O stretching of the furan ether linkage is expected around 1250 cm⁻¹.

-

Sample Preparation (KBr Pellet): For solid samples, the potassium bromide (KBr) pellet method is a standard technique. The sample is finely ground with dry KBr and pressed into a transparent disk. This ensures that the sample is dispersed in an IR-transparent matrix, minimizing scattering and producing a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electrospray Ionization, ESI)

| m/z | Predicted Identity |

| 162.05 | [M]⁺ (Molecular Ion) |

| 144.04 | [M - H₂O]⁺ |

| 118.04 | [M - B(OH)₂]⁺ |

| 90.04 | [C₇H₆]⁺ |

Interpretation and Experimental Rationale:

-

Ionization Method (ESI): Electrospray ionization is a soft ionization technique well-suited for polar molecules like boronic acids. It typically produces the protonated molecule [M+H]⁺ or, in some cases, the molecular ion [M]⁺. For this compound (MW = 161.95 g/mol ), the molecular ion peak would be observed at m/z 162.05.

-

Fragmentation Pattern:

-

Loss of Water: A common fragmentation pathway for boronic acids is the loss of a water molecule, leading to a peak at m/z 144.04.

-

Loss of the Boronic Acid Group: Cleavage of the C-B bond would result in the loss of the B(OH)₂ radical, giving rise to a fragment corresponding to the benzofuran cation at m/z 118.04.

-

Further Fragmentation: The benzofuran cation can undergo further fragmentation, for example, by loss of CO, to produce smaller fragments. The peak at m/z 90.04 likely corresponds to a benzyne-type fragment.

-

Figure 3. Workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic interpretation of data from NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insights into the molecule's stability and fragmentation pathways. This guide, by presenting predicted data and explaining the underlying principles of spectral interpretation and experimental design, serves as a valuable resource for researchers and scientists engaged in the synthesis and application of this important chemical entity. The protocols and interpretive guidance provided herein are designed to ensure the accurate and confident characterization of this compound, thereby supporting its effective utilization in drug discovery and materials science.

References

Unlocking the Potential of Benzofuran-7-boronic acid: A Technical Guide to Novel Research Frontiers

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern chemical research, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery and materials science innovation. The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, has firmly established itself as such a scaffold.[1][2] Its derivatives are constituents of numerous natural products and have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]

The strategic introduction of a boronic acid moiety at the 7-position of the benzofuran ring system creates Benzofuran-7-boronic acid , a molecule poised for significant scientific exploration. This guide will provide an in-depth technical overview of the potential research areas for this versatile building block, intended for researchers, medicinal chemists, and materials scientists. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations, and explore the untapped potential of this compound in both biological and material applications.

I. Medicinal Chemistry: A New Vector in Drug Design

The true power of this compound in medicinal chemistry lies in its dual-functionality. The benzofuran core provides a well-established pharmacophore, while the boronic acid group serves as a versatile synthetic handle for diversification through cross-coupling reactions, and can also participate in unique biological interactions.

A. Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Fragment-based drug discovery has emerged as a powerful paradigm for identifying novel lead compounds. This approach involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then grown or merged to create more potent leads. This compound is an ideal candidate for an FBDD library due to its relatively small size and the synthetic tractability offered by the boronic acid group.

A compelling research avenue is the application of this compound in the development of novel antibacterial agents. For instance, the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA) is a critical factor in the correct folding of virulence factors in many pathogenic Gram-negative bacteria.[4][5] Inhibition of DsbA represents a promising antivirulence strategy.

Workflow for FBDD against EcDsbA:

Caption: Fragment-Based Drug Discovery workflow for this compound.

B. Kinase Inhibitor Scaffolds

Many benzofuran derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and established targets in oncology.[6] For example, oxindole-based benzofuran hybrids have been identified as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK-3β), both implicated in breast cancer.[6] The 7-position of the benzofuran ring offers a strategic vector for introducing substituents that can probe deep into the ATP-binding pocket of kinases or interact with adjacent allosteric sites.

Proposed Research Directive:

A focused library of 7-aryl or 7-heteroaryl benzofurans can be synthesized from this compound via Suzuki-Miyaura coupling. The choice of aryl/heteroaryl partners should be guided by computational docking studies on relevant kinase targets (e.g., CDK family, Src family kinases).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methodologies for the Suzuki-Miyaura cross-coupling of benzofuran boronic acids and aryl halides.[7][8][9][10]

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl halide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).

-

Solvent Addition: The flask is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is then added via syringe.

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-16 hours.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-substituted benzofuran derivative.

Quantitative Data: Anticancer Activity of Substituted Benzofurans

The following table summarizes the in-vitro cytotoxic activity of various substituted benzofuran derivatives against a range of human cancer cell lines, demonstrating the potential of this scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Oxindole-based benzofuran hybrid | MCF-7 (Breast) | 2.27 | [6] |

| Oxindole-based benzofuran hybrid | T-47D (Breast) | 3.82 | [6] |

| 3-Acyl-5-hydroxybenzofuran | MCF-7 (Breast) | 43.08 | [2] |

| Piperazine-based benzofuran | A549 (Lung) | 25.15 | [6] |

| Piperazine-based benzofuran | K562 (Leukemia) | 29.66 | [6] |

| 2-phenyl-3-alkylbenzofuran imidazole/triazole hybrid | SW480 (Colon) | 0.08 - 0.55 | [11] |

II. Chemical Biology: Probes and Sensors

The unique properties of boronic acids to reversibly bind with cis-diols make them invaluable tools in chemical biology for the development of molecular probes and sensors.[8] This opens up a fascinating research area for this compound, leveraging the benzofuran core as a potential fluorophore or a scaffold for attaching other reporter groups.

A. Fluorescent Sensors for Saccharides and Glycoproteins

Saccharides and glycoproteins play crucial roles in numerous biological processes, and their aberrant expression is often associated with disease states, including cancer. The development of selective fluorescent sensors for these biomolecules is of great interest. This compound can be explored as a recognition element for cis-diol-containing molecules. The benzofuran moiety itself possesses inherent fluorescence, which may be modulated upon binding to a diol.

Experimental Workflow for Sensor Development: